molecular formula C15H24O2 B15192780 Cycloprop(E)indene-1a,2(1H)-dimethanol, 3a,4,5,6,6a,6b-hexahydro-5,5,6b-trimethyl-, (1aS,3aS,6aS,6bR)- CAS No. 37841-93-3

Cycloprop(E)indene-1a,2(1H)-dimethanol, 3a,4,5,6,6a,6b-hexahydro-5,5,6b-trimethyl-, (1aS,3aS,6aS,6bR)-

Cat. No.: B15192780
CAS No.: 37841-93-3
M. Wt: 236.35 g/mol
InChI Key: PXOZBWDPKXNHFQ-DZGBDDFRSA-N
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Preparation Methods

The synthesis of Isovellerdiol involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor compound followed by reduction and hydroxylation reactions to introduce the hydroxyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Isovellerdiol undergoes various chemical reactions, including:

Scientific Research Applications

Isovellerdiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products, including polymers and resins

Mechanism of Action

The mechanism of action of Isovellerdiol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Isovellerdiol can be compared with other similar compounds, such as:

Properties

CAS No.

37841-93-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(1aS,3aS,6aS,6bR)-1a-(hydroxymethyl)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]inden-2-yl]methanol

InChI

InChI=1S/C15H24O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,10,12,16-17H,5-9H2,1-3H3/t10-,12+,14-,15-/m1/s1

InChI Key

PXOZBWDPKXNHFQ-DZGBDDFRSA-N

Isomeric SMILES

C[C@]12C[C@]1(C(=C[C@H]3[C@@H]2CC(C3)(C)C)CO)CO

Canonical SMILES

CC1(CC2C=C(C3(CC3(C2C1)C)CO)CO)C

Origin of Product

United States

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